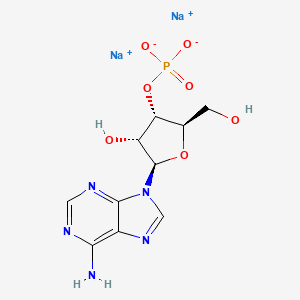![molecular formula C24H34N6O2 B2538714 8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879581-91-6](/img/structure/B2538714.png)
8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with a purine dione core, which is a type of heterocyclic aromatic organic compound. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including a purine dione core, a piperazine ring, and several alkyl groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like nucleophilic substitution, coupling reactions, or deprotonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Antiasthmatic and Vasodilatory Activity
Research into xanthene derivatives, including those structurally related to purine and piperazine, has shown promising antiasthmatic activity. The development of phosphodiesterase 3 inhibitors is an area of interest for anti-asthmatic agents, with certain compounds displaying significant pulmonary vasodilator activity. This suggests potential applications in researching new treatments for asthma and related respiratory conditions (Bhatia et al., 2016).
Antidepressant and Anxiolytic Properties
A series of 8-aminoalkyl derivatives of purine-2,6-dione has been explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This research suggests that compounds with purine and piperazine structures could be potent ligands for serotonin receptors, offering avenues for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Antimycobacterial Activity
Novel purine-linked piperazine derivatives have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, suggesting their potential in the development of new antituberculosis agents (Konduri et al., 2020).
Antihistaminic Activity
Several purine derivatives have shown good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistamines. This suggests applications in developing treatments for allergies and related conditions (Pascal et al., 1985).
Fluorescent Ligands for Receptor Studies
The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety demonstrates the use of such compounds in visualizing serotonin receptors in cellular models. This research application suggests potential uses in molecular biology and pharmacology for receptor localization and activity studies (Lacivita et al., 2009).
作用機序
Target of Action
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of the compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Structurally similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound might have good bioavailability.
Result of Action
Activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
将来の方向性
特性
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-16(2)8-9-30-20-21(27(5)24(32)26-22(20)31)25-23(30)29-12-10-28(11-13-29)15-19-14-17(3)6-7-18(19)4/h6-7,14,16H,8-13,15H2,1-5H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEKBAVSLCTJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)
![N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538638.png)
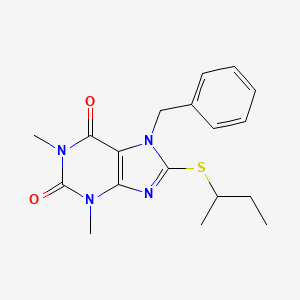
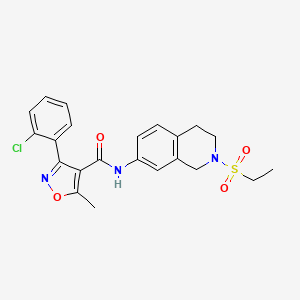
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)
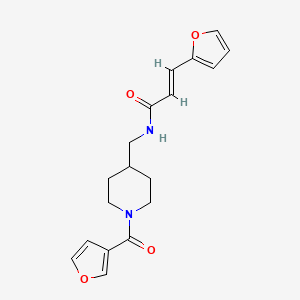
![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)
![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)
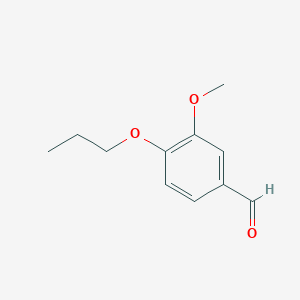

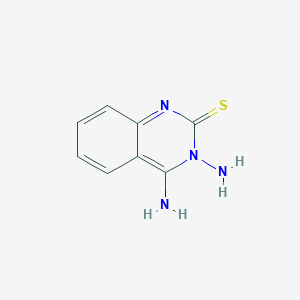
![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)
